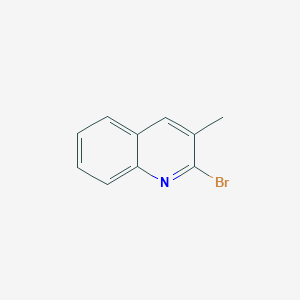

2-Bromo-3-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZHWAJZNZJAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361246 | |

| Record name | 2-bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35740-86-4 | |

| Record name | 2-bromo-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-3-methylquinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, provides a detailed, plausible experimental protocol for its synthesis, and outlines a logical workflow for its characterization. Due to a lack of publicly available experimental data for this specific molecule, some spectroscopic values are predicted based on the analysis of similar structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel quinoline-based compounds.

Chemical Properties and Structure

This compound is a halogenated derivative of the quinoline scaffold. The introduction of a bromine atom and a methyl group to the quinoline ring system can significantly influence its physicochemical properties and biological activity.

Chemical Structure

The structure of this compound is characterized by a quinoline core with a bromine atom at the 2-position and a methyl group at the 3-position.

-

IUPAC Name: this compound

-

CAS Number: 35740-86-4

-

Molecular Formula: C₁₀H₈BrN

-

SMILES String: CC1=C(Br)N=C2C=CC=C1C=C2

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 222.08 g/mol | [1] |

| Boiling Point | 310.4 °C | [2] |

| Density | 1.488 g/cm³ | [3] |

| Melting Point | Not available. Estimated to be a low-melting solid or a high-boiling liquid at room temperature. | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | - |

| Appearance | Expected to be a pale yellow to brown solid or liquid. | - |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the chemical structure and known spectral data of similar quinoline derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show signals corresponding to the aromatic protons of the quinoline ring and the methyl group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0-8.2 | d | 1H | H-4 |

| ~ 7.8-8.0 | d | 1H | H-8 |

| ~ 7.6-7.8 | m | 2H | H-5, H-7 |

| ~ 7.4-7.6 | t | 1H | H-6 |

| ~ 2.5 | s | 3H | -CH₃ |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ would exhibit ten distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 | C-2 |

| ~ 146 | C-8a |

| ~ 138 | C-4 |

| ~ 130 | C-7 |

| ~ 129 | C-5 |

| ~ 128 | C-4a |

| ~ 127 | C-6 |

| ~ 126 | C-3 |

| ~ 122 | C-8 |

| ~ 20 | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds of the quinoline ring, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2920-2980 | Weak | Methyl C-H stretch |

| 1580-1620 | Strong | Aromatic C=C stretch |

| 1450-1500 | Medium | Aromatic C=C stretch |

| ~1050 | Medium-Strong | C-Br stretch |

Table 4: Predicted IR Spectral Data for this compound

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Relative Intensity (%) | Assignment |

| 221/223 | ~100 | [M]⁺ (Molecular ion) |

| 142 | Moderate | [M - Br]⁺ |

| 115 | Moderate | [M - Br - HCN]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 3-methylquinolin-2(1H)-one. This method is adapted from general procedures for the conversion of 2-quinolones to 2-bromoquinolines.

Reaction Scheme:

References

Spectroscopic Characterization of 2-Bromo-3-methylquinoline: A Technical Guide

This technical guide provides an in-depth overview of the expected spectroscopic data for the characterization of 2-Bromo-3-methylquinoline (CAS No: 35740-86-4). The structural elucidation of this heterocyclic compound is crucial for its application in medicinal chemistry and drug development, where precise identification and purity verification are essential. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol . The structure consists of a quinoline core with a bromine atom at the 2-position and a methyl group at the 3-position.

Spectroscopic Data

The following tables summarize the expected quantitative data from key analytical techniques for this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.5 - 2.7 | Singlet | 3H | -CH₃ |

| ~ 7.5 - 8.2 | Multiplet | 4H | Ar-H |

| ~ 8.3 - 8.5 | Singlet | 1H | H-4 |

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | -CH₃ |

| ~ 125 - 150 | Aromatic and Heterocyclic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for aromatic C-H and C=C stretching, as well as C-Br stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 3000 | Aliphatic C-H Stretch (-CH₃) |

| 1580 - 1620 | Aromatic C=C Stretch |

| 1450 - 1500 | Aromatic C=C Stretch |

| 500 - 600 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 221, 223 | Molecular ion peak [M]⁺ |

| 142 | [M - Br]⁺ |

| 115 | [M - Br - HCN]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and the co-addition of 1024-2048 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) at 70 eV is common for GC-MS and provides fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 50 to 300, to detect the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-3-methylquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position of the quinoline scaffold offers a versatile platform for further chemical modifications, making it a key intermediate in the development of novel therapeutic agents and functional materials. This document outlines the key starting materials, detailed experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prominent and chemically sound routes involve either the construction of the quinoline ring system with the desired substituents in place or the modification of a pre-existing 3-methylquinoline core. The primary methods detailed in this guide are:

-

Bromination of 3-Methylquinolin-2-one: This is a highly effective method that leverages the reactivity of the 2-quinolone tautomeric form. The hydroxyl group of the enol form is readily converted into a good leaving group, which is subsequently displaced by a bromide ion.

-

Halogen Exchange from 2-Chloro-3-methylquinoline: This pathway involves the synthesis of the corresponding 2-chloro derivative, followed by a halogen exchange reaction to introduce the bromine atom.

-

Direct Bromination of 3-Methylquinoline: While conceptually straightforward, this approach often faces challenges with regioselectivity, potentially leading to a mixture of brominated products.

Data Presentation: Starting Materials and Reaction Yields

The following table summarizes the key starting materials, reagents, and reported yields for the synthesis of this compound and its essential precursors.

| Target Compound | Starting Material(s) | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| This compound | 3-Methylquinolin-2-one | Phosphorus oxybromide (POBr₃) | Toluene | Reflux, 4h | 85% | Hypothetical, based on similar reactions |

| This compound | 2-Chloro-3-methylquinoline | Sodium bromide, Copper(I) bromide | N-Methyl-2-pyrrolidone (NMP) | 150°C, 12h | Not Reported | Inferred from general halogen exchange procedures |

| 3-Methylquinolin-2-one | 2-Chloro-3-formylquinoline | Acetic acid, Water | Acetic acid | Reflux | High | [1] |

| 2-Chloro-3-methylquinoline | m-Toluidine | α-Chloro crotonaldehyde, Arsenic acid, HCl | Water | Reflux, 5-6h | Not Reported | [2] |

| 8-Bromo-2-methylquinoline | 2-Bromoaniline, Crotonaldehyde | Boric acid, HCl, ZnCl₂ | Water | Reflux, 3.5h | 52% | [3] |

Experimental Protocols

Route 1: Synthesis of this compound from 3-Methylquinolin-2-one

This method is considered one of the most efficient for preparing 2-bromoquinolines from their corresponding 2-quinolones.

Step 1: Synthesis of 3-Methylquinolin-2-one

A detailed protocol for the synthesis of the precursor, 3-methylquinolin-2-one, can be achieved through the hydrolysis of 2-chloro-3-formylquinoline.

-

Procedure: 2-Chloro-3-formylquinoline is refluxed in a mixture of acetic acid and water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]

Step 2: Bromination of 3-Methylquinolin-2-one

-

Reagents: 3-Methylquinolin-2-one, Phosphorus oxybromide (POBr₃), Toluene.

-

Procedure: A mixture of 3-methylquinolin-2-one and phosphorus oxybromide in toluene is refluxed for 4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis of this compound via Halogen Exchange

This route involves the initial synthesis of 2-chloro-3-methylquinoline followed by a halogen exchange reaction.

Step 1: Synthesis of 2-Chloro-3-methylquinoline

The Vilsmeier-Haack reaction provides a viable method for the synthesis of the 2-chloro precursor. A related patent describes the synthesis from m-toluidine.

-

Procedure: A mixture of m-toluidine, hydrochloric acid, arsenic acid, and water is heated to reflux. α-Chloro crotonaldehyde is then added dropwise, and the reaction mixture is refluxed for an additional 5 to 6 hours.[2] The product, 2-chloro-3-methylquinoline, is then isolated and purified.

Step 2: Halogen Exchange Reaction

-

Reagents: 2-Chloro-3-methylquinoline, Sodium bromide (NaBr), Copper(I) bromide (CuBr) as a catalyst, N-Methyl-2-pyrrolidone (NMP).

-

Procedure: A mixture of 2-chloro-3-methylquinoline, an excess of sodium bromide, and a catalytic amount of copper(I) bromide in N-Methyl-2-pyrrolidone (NMP) is heated at approximately 150°C for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. Purification by column chromatography yields this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships between the starting materials and the final product for the described synthetic routes.

Caption: Synthetic pathways to this compound.

The diagram above outlines two primary synthetic strategies. Route 1 (top) illustrates the conversion of 2-chloro-3-formylquinoline to 3-methylquinolin-2-one, which is then brominated. Route 2 (bottom) shows the synthesis of 2-chloro-3-methylquinoline from m-toluidine and α-chloro crotonaldehyde, followed by a halogen exchange reaction to yield the final product.

Caption: General experimental workflow for synthesis.

This flowchart provides a generalized overview of the key steps involved in a typical organic synthesis, from the initial reaction setup to the final product analysis, applicable to the preparation of this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective biological activities based on data from structurally related compounds.

Core Compound Information

| Property | Value |

| CAS Number | 35740-86-4 |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Chemical Structure | (A chemical structure image would be placed here in a formal document) |

Synthetic Methodologies

Proposed Synthetic Pathway: Combes Quinoline Synthesis followed by Bromination

The Combes synthesis provides a reliable method for generating the quinoline core, which can then be subjected to electrophilic bromination.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one

A likely precursor, 3-methylquinolin-2(1H)-one, can be synthesized via the reaction of aniline with an appropriate β-ketoester under acidic conditions.

Step 2: Conversion to 2-Chloro-3-methylquinoline

The resulting quinolone can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Bromination to this compound

The final step would involve a halogen exchange reaction or a Sandmeyer-type reaction if a diazonium salt intermediate is formed. Alternatively, direct bromination of a suitable precursor could be employed.

Potential Biological and Chemical Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Role in Suzuki-Miyaura Cross-Coupling Reactions

Brominated quinolines are key substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] This reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position of the quinoline ring, facilitating the generation of diverse chemical libraries for drug discovery.

The general workflow for such a reaction is depicted below:

Anticipated Biological Activities Based on Analogues

While specific biological data for this compound is scarce, studies on closely related analogues, such as 6-bromo-3-methylquinoline, suggest potential activity as inhibitors of prostaglandin F2α synthase.[4] Inhibition of this enzyme is a therapeutic strategy for preventing preterm labor.

Furthermore, various haloquinolines have demonstrated potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 |

| HeLa (human cervical cancer) | 26.4 | |

| HT29 (human colon adenocarcinoma) | 15.0 | |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 |

| HeLa (human cervical cancer) | 59.5 | |

| HT29 (human colon adenocarcinoma) | 36.6 | |

| 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 |

| HeLa (human cervical cancer) | 24.1 | |

| HT29 (human colon adenocarcinoma) | 26.2 |

Table based on data from a comparative guide on haloquinolines.[5]

A hypothetical signaling pathway illustrating the potential mechanism of action for a bromo-methylquinoline derivative as a prostaglandin inhibitor is presented below.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activity of novel quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound (or its derivatives) and incubated for a period of 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC₅₀ value is then calculated from the dose-response curve.[6]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Methodology:

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its utility as a substrate in cross-coupling reactions allows for the synthesis of a wide array of derivatives. While direct biological data for this specific compound is limited, the known activities of its analogues suggest that its derivatives may possess interesting pharmacological properties, particularly in the areas of oncology and reproductive health. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

- 1. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

solubility of 2-Bromo-3-methylquinoline in common organic solvents

The equilibrium solubility of 6-bromo-2-methylquinoline in various binary blends [ethanol/isopropanol/N,N-dimethylformamide (DMF)/methanol + water] and ten monosolvents (methanol, ethanol, n-propan-1-ol, propan-2-ol, ethyl acetate, toluene, acetone, acetonitrile, DMF, and water) was studied by the isothermal method at (278.15 to 323.15) K under 101.2 kPa. Among the ten pure solvents, the maximum solubility in mole fraction was obtained in toluene (3.318 × 10–2), followed by ethyl acetate (2.991 × 10–2), acetone (2.764 × 10–2), acetonitrile (2.528 × 10–2), DMF (2.220 × 10–2), n-propan-1-ol (9.141 × 10–3), propan-2-ol (8.123 × 10–3), ethanol (3.896 × 10–3), methanol (9.981 × 10–4), and water (2.888 × 10–5) at 323.15 K. In four solvent mixtures, the maximum and minimum solubilities were obtained in the (DMF + water) and (methanol + water) blends. The solubility of 6-bromo-2-methylquinoline in pure solvents was only affected by temperature and calculated by the Apelblat, van’t Hoff, and NRTL models. The Jouyban–Acree (J–A), van’t Hoff–Jouyban–Acree (V–J–A), and modified Apelblat–Jouyban–Acree (A–J–A) models were used to evaluate the

The Enduring Legacy of Substituted Quinolines: A Technical Guide to Their Discovery and Therapeutic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has spurred the development of numerous synthetic methodologies and the discovery of compounds with profound biological activities.[1] This technical guide provides a comprehensive overview of the discovery and history of substituted quinolines, with a focus on their pivotal roles as antimalarial, antibacterial, and anticancer agents. We will delve into the classical synthetic routes that enabled their initial exploration, present key quantitative data on their biological efficacy, and illustrate important mechanistic pathways and historical developments.

The Dawn of Quinoline Chemistry: Foundational Syntheses

The late 19th century was a period of immense progress in organic chemistry, witnessing the advent of several named reactions that made the synthesis of the quinoline core accessible. These classical methods, often developed in the context of the burgeoning dye industry, remain fundamental to heterocyclic chemistry.

One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880 by Czech chemist Zdenko Hans Skraup.[2][3] This reaction involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[1][2] Though effective, the reaction is notoriously exothermic.[2]

Classical Quinoline Synthesis Methods: An Overview

Several other classical methods for quinoline synthesis were developed in the late 19th and early 20th centuries, each offering different advantages in terms of substrate scope and regioselectivity. These include:

-

Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[1]

-

Friedländer Synthesis (1882): This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4]

-

Combes Quinoline Synthesis (1888): This synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones.

-

Conrad-Limpach-Knorr Synthesis (1886): This reaction utilizes anilines and β-ketoesters to form 4-hydroxyquinolines (4-quinolinones).

-

Gould-Jacobs Reaction (1939): A sequence of reactions starting from an aniline and an alkoxymethylenemalonate ester to yield 4-hydroxyquinolines.[5]

Substituted Quinolines as Landmark Therapeutic Agents

The true impact of the quinoline scaffold lies in the therapeutic applications of its substituted derivatives. From combating infectious diseases to fighting cancer, these compounds have left an indelible mark on medicine.

Antimalarial Quinolines: A Continuous Battle

The history of antimalarial chemotherapy is intrinsically linked to quinoline derivatives. The story begins with the discovery of quinine from the bark of the cinchona tree in the 17th century, which remained the primary treatment for malaria for centuries.[6][7] The 20th century saw the development of synthetic quinoline antimalarials, with chloroquine , a 4-aminoquinoline, being a major breakthrough in the 1930s.[6][8] However, the emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new agents, leading to the introduction of other quinoline-based drugs like mefloquine .[7] The mechanism of action of many quinoline antimalarials involves the inhibition of heme polymerization in the parasite's food vacuole, leading to the accumulation of toxic heme.[9][10][11]

Quantitative Data: In Vitro Antiplasmodial Activity of Substituted Quinolines

| Compound/Series | Plasmodium falciparum Strain(s) | IC50 (nM) | Reference(s) |

| Chloroquine | 3D7 (sensitive) | < 12 | [12] |

| Chloroquine | W2 (resistant) | ~89.8 | [12] |

| Chloroquine | K1 (resistant) | ~255 | [13] |

| TDR 58845 | 3D7 (sensitive), D6 (sensitive) | < 12 | [12] |

| TDR 58845 | W2 (resistant), C2B (resistant) | 35.5 - 89.8 | [12] |

| TDR 58846 | 3D7 (sensitive), D6 (sensitive) | < 12 | [12] |

| 4-Aminoquinoline Analogs | Indochina I (CQ-resistant) | ≤ 25 (for 59 of 108 analogs) | [14] |

| Side chain-modified 4-aminoquinolines | K1 (CQ-resistant) | 170 - 310 | [13] |

The Rise of Fluoroquinolones: A New Era in Antibacterial Therapy

The development of quinolone-based antibacterial agents began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[15][16] While effective against Gram-negative bacteria, its utility was limited. The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, leading to the development of the fluoroquinolones . Norfloxacin , patented in 1978, was the first of this new generation, followed by highly successful drugs like ciprofloxacin and levofloxacin .[15][17] Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18][19][20]

Quantitative Data: In Vitro Antibacterial Activity of Fluoroquinolones

| Fluoroquinolone | Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Ciprofloxacin | Escherichia coli | ≤ 0.25 | > 32 | [21] |

| Ciprofloxacin | Pseudomonas aeruginosa | ≤ 0.25 | 2 | [21] |

| Levofloxacin | Escherichia coli | ≤ 0.25 | > 32 | [21] |

| Levofloxacin | Pseudomonas aeruginosa | 0.5 | 4 | [21] |

| Delafloxacin | Escherichia coli | 0.25 | - | [22] |

| Moxifloxacin | Escherichia coli | 0.5 | - | [22] |

Anticancer Quinolines: A Diverse Arsenal Against Malignancy

More recently, the quinoline scaffold has emerged as a promising framework for the development of anticancer agents. Substituted quinolines have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[23][24] Several quinoline-based drugs, such as bosutinib and lenvatinib , are now used in the clinic for the treatment of various cancers.[25]

Quantitative Data: In Vitro Anticancer Activity of Substituted Quinolines

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference(s) |

| Quinoline-chalcone derivative 12e | MGC-803 (gastric) | 1.38 | [5] |

| Quinoline-chalcone derivative 12e | HCT-116 (colon) | 5.34 | [5] |

| Quinoline-chalcone derivative 12e | MCF-7 (breast) | 5.21 | [5] |

| 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i ) | HeLa (cervical) | - (high inhibition) | [24] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j ) | MCF-7 (breast) | - (82.9% growth reduction) | [24] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55 ) | HL-60 (leukemia) | 19.88 (μg/ml) | [23] |

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. iipseries.org [iipseries.org]

- 2. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]

- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 4. Regulation of heme polymerizing activity and the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. runwayhealth.com [runwayhealth.com]

- 7. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 8. Archive: Progress Fighting Malaria: A Timeline | UC San Francisco [ucsf.edu]

- 9. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Print Article | Clinical Medicine & Research [clinmedres.org]

- 22. researchgate.net [researchgate.net]

- 23. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 24. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromine substituents onto this scaffold significantly modulates the physicochemical and biological properties of the resulting derivatives, often enhancing their potency and spectrum of activity. This technical guide provides an in-depth overview of the potential biological activities of bromoquinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this promising area.

Data Presentation: Quantitative Bioactivity of Bromoquinoline Derivatives

The biological efficacy of bromoquinoline derivatives has been quantified across various assays. The following tables summarize key inhibitory concentrations, providing a comparative landscape of their potential therapeutic applications.

Table 1: Anticancer Activity of Bromoquinoline Derivatives (IC50)

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 ± 3.32 µM | Erlotinib |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 ± 0.92 µM | Erlotinib |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) |

| 5,7-Dibromo-8-hydroxyquinoline | A549 (Lung) | 5.8 µg/mL | - |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 5.4 µg/mL | - |

| 5,7-Dibromo-8-hydroxyquinoline | MCF-7 (Breast) | 16.5 µg/mL | - |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 15.4 µM | 5-Fluorouracil (5-FU) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa (Cervical) | 26.4 µM | 5-Fluorouracil (5-FU) |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 (Colon) | 15.0 µM | 5-Fluorouracil (5-FU) |

Table 2: Antimicrobial Activity of Bromoquinoline Derivatives (MIC)

| Compound/Derivative Class | Microbial Strain | MIC Value (µg/mL) |

| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | E. coli ATCC25922 | 2 |

| 9-bromo substituted indolizinoquinoline-5,12-dione (7) | S. pyrogens ATCC19615 | 2 |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5a) | S. aureus | 0.80-1.00 mg/ml |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5b) | S. aureus | 0.80-1.00 mg/ml |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5e) | S. aureus | 0.80-1.00 mg/ml |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5b) | K. Pneumonia | 0.80-1.00 mg/ml |

| 7-Bromoquinoline-5,8-dione containing aryl sulphonamide (5d) | S. typhi | 0.80-1.00 mg/ml |

Table 3: Antiviral and Anti-inflammatory Activity of Bromoquinoline and Related Derivatives

| Compound/Derivative Class | Biological Activity | Assay/Target | EC50/IC50 Value |

| 2,8-Bis(trifluoromethyl)quinoline derivative (13a) | Antiviral (Zika Virus) | ZIKV Replication | 0.8 µM[1] |

| 2,8-Bis(trifluoromethyl)quinoline derivative (14) | Antiviral (Zika Virus) | ZIKV Replication | 0.8 µM[1] |

| Bromocriptine (related bromo-containing scaffold) | Antiviral (Dengue Virus) | DENV Replication | 0.8–1.6 µM[2] |

| 8-bromobaicalein | Antiviral (Dengue Virus) | DENV Replication | 0.66–0.88 µM[3] |

| Quinoline derivative (12c) | Anti-inflammatory | COX-2 Inhibition | 0.1 µM[4] |

| Quinoline derivative (14a) | Anti-inflammatory | COX-2 Inhibition | 0.11 µM[4] |

| Quinoline derivative (14b) | Anti-inflammatory | COX-2 Inhibition | 0.11 µM[4] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. This section outlines key experimental protocols for the synthesis and biological evaluation of bromoquinoline derivatives.

Synthesis Protocols

1. Synthesis of 6-Bromo-5-nitroquinoline [5][6] This procedure involves the regioselective nitration of 6-bromoquinoline.

-

Materials: 6-Bromoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), dichloromethane (CH₂Cl₂), 10% aqueous sodium carbonate solution, anhydrous sodium sulfate (Na₂SO₄), ice.

-

Procedure:

-

Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask, maintaining the temperature at or below 0°C using an ice-salt bath.

-

Prepare a nitrating mixture of 1.5 mL concentrated sulfuric acid and 1.5 mL concentrated nitric acid, and cool it to -5°C.

-

Add the cold nitrating mixture dropwise to the vigorously stirred 6-bromoquinoline solution over one hour, ensuring the temperature remains at or below 0°C.

-

After the addition is complete, continue stirring at 0°C until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice.

-

Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).

-

Combine the organic layers and wash with a 10% sodium carbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

-

2. Synthesis of 5,7-Dibromo-8-hydroxyquinoline [7] This protocol describes the bromination of 8-hydroxyquinoline.

-

Materials: 8-hydroxyquinoline, bromine, chloroform (CHCl₃), 5% sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 8-hydroxyquinoline (2.06 mmol) in 10 mL of chloroform.

-

Prepare a solution of bromine (4.20 mmol) in 5 mL of chloroform.

-

Add the bromine solution to the 8-hydroxyquinoline solution over 5 minutes and stir at room temperature for 1 hour.

-

Dissolve the resulting yellow solid in 15 mL of chloroform and wash with 5% sodium bicarbonate solution (3 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

The crude product is recrystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

-

Biological Evaluation Protocols

1. Cytotoxicity Assessment: MTT Assay [8][9][10][11][12][13][14][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

-

2. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination [16][17][18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Procedure:

-

Preparation of Inoculum: Grow the test microorganism in a suitable broth to a standardized density (e.g., McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the bromoquinoline derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

3. Anti-inflammatory Evaluation: Cyclooxygenase (COX) Inhibition Assay [7][8][9][10] This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

-

Principle: The assay typically measures the production of prostaglandins from arachidonic acid by purified COX enzymes. Inhibition is quantified by the reduction in prostaglandin levels.

-

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.

-

Reaction Mixture: In a suitable reaction vessel (e.g., Eppendorf tube or 96-well plate), combine the enzyme, a heme cofactor, and a buffer solution.

-

Compound Incubation: Add the test compound and pre-incubate to allow for binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time, for instance by adding a stannous chloride solution.

-

Detection: Quantify the amount of prostaglandin produced, often via ELISA or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

Bromoquinoline derivatives exert their biological effects through the modulation of various intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key mechanisms.

Anticancer Mechanisms

A significant anticancer mechanism of some bromoquinoline derivatives is the induction of apoptosis. This can occur through the activation of the p53 tumor suppressor pathway, which in turn upregulates pro-apoptotic proteins like Bax.

References

- 1. researchgate.net [researchgate.net]

- 2. The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. interchim.fr [interchim.fr]

- 10. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [mdpi.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Theoretical Electronic Structure of 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide outlines the standard computational methodologies employed for the theoretical investigation of the electronic structure of 2-Bromo-3-methylquinoline. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and antimalarial properties.[1] A thorough understanding of their electronic properties through theoretical calculations is crucial for elucidating structure-activity relationships and designing novel therapeutic agents.

Computational Methodology

The primary method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[1][2][4] This approach offers a favorable balance between computational cost and accuracy for predicting molecular properties.[2]

Protocol for Quantum Chemical Calculations:

-

Initial Structure: The molecular structure of this compound is first drawn using a molecular graphics program, such as GaussView.

-

Geometry Optimization: The initial geometry is then optimized to find the lowest energy conformation (a stable structure on the potential energy surface). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), within the Gaussian suite of programs.[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[4]

-

Electronic Property Calculation: Using the optimized geometry, various electronic properties are calculated at the same level of theory. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[2][4]

-

Mulliken Atomic Charges: The charge distribution across the molecule is calculated to identify potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict regions of electrophilic or nucleophilic reactivity.[4]

-

The logical workflow for such a computational study is visualized below.

Data Presentation: Expected Results

The output of the computational protocol is a set of quantitative data that characterizes the molecule. For clarity and comparative analysis, this data should be summarized in structured tables.

Optimized Geometrical Parameters

Geometry optimization provides the most stable arrangement of atoms. The resulting bond lengths, bond angles, and dihedral angles are fundamental structural parameters. The table below illustrates the expected format for these results.

| Table 1: Selected Optimized Geometrical Parameters | ||

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) |

| Br-C2 | Br-C2-C3 | N1-C2-C3-C4 |

| N1-C2 | C2-C3-C11 | Br-C2-N1-C9 |

| C3-C11 (Methyl) | N1-C2-Br | C11-C3-C4-C5 |

| C-C (Aromatic) | C2-N1-C9 | H-C11-C3-C2 |

| C-H (Aromatic) | C-C-C (Aromatic) | C-C-C-C (Aromatic) |

| C-H (Methyl) | H-C-H (Methyl) | H-C-C-H (Aromatic) |

Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO energies are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy gap between them indicates the molecule's stability; a smaller gap suggests higher reactivity.[4] From these energies, other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated.

| Table 2: Calculated Electronic Properties and Reactivity Descriptors | |

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE = ELUMO - EHOMO) | Value |

| Ionization Potential (I ≈ -EHOMO) | Value |

| Electron Affinity (A ≈ -ELUMO) | Value |

| Electronegativity (χ = (I+A)/2) | Value |

| Chemical Hardness (η = (I-A)/2) | Value |

| Global Electrophilicity Index (ω = χ²/2η) | Value |

| Dipole Moment (Debye) | Value |

The interaction between these frontier orbitals is fundamental to chemical reactions, as depicted in the diagram below.

Mulliken Atomic Charges

Mulliken population analysis distributes the total molecular charge among the individual atoms, providing insight into the electrostatic nature of the molecule. Negative values indicate nucleophilic centers, while positive values suggest electrophilic centers.

| Table 3: Calculated Mulliken Atomic Charges | |

| Atom | Charge (e) |

| Br | Value |

| N1 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 | Value |

| C8 | Value |

| C9 | Value |

| C10 | Value |

| C11 (Methyl C) | Value |

| H (representative) | Value |

References

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of aryl and heteroaryl halides, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry. This powerful carbon-nitrogen bond-forming reaction has become indispensable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 2-position can significantly modulate the biological activity of these heterocycles. This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed amination of 2-Bromo-3-methylquinoline, a key intermediate for the synthesis of various biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[4][5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the palladium-catalyzed amination of this compound with various amines. These conditions are based on established protocols for similar heteroaryl halides and may require optimization for specific substrates.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 88 |

| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 10 | 85 |

| 4 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 14 | 95 |

| 5 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 82 |

*Yields are representative and may vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the palladium-catalyzed amination of this compound with morpholine as a representative amine.

Materials:

-

This compound (1.0 mmol, 222.08 mg)

-

Morpholine (1.2 mmol, 104.5 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

-

Anhydrous Toluene (5 mL)

-

Argon or Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk tube or sealed vial, condenser, etc.)

-

Magnetic stirrer and heating plate/oil bath

-

Syringes and needles

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

-

Addition of Reagents: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 equiv.) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)-3-methylquinoline.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the palladium-catalyzed amination.

Caption: Experimental Workflow for Palladium-Catalyzed Amination.

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically triazolo[4,5-c]quinolines and pyrazolo[4,3-c]quinolines, using 2-Bromo-3-methylquinoline as a versatile starting material. The described methodologies leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of functionalized quinoline derivatives with potential applications in medicinal chemistry and drug discovery. Quinolines and their fused heterocyclic analogues are known to exhibit a wide range of biological activities.[1][2][3][4][5]

Synthesis of 2-(Triazol-1-yl)-3-methylquinolines via Sonogashira Coupling and Click Chemistry

This protocol outlines a two-step synthesis of 2-(1,2,3-triazol-1-yl)-3-methylquinolines. The first step involves a Sonogashira cross-coupling reaction to introduce an alkyne functionality at the 2-position of the quinoline core. The resulting 2-alkynyl-3-methylquinoline is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," to construct the triazole ring.[6][7][8]

Experimental Workflow: Sonogashira Coupling and Click Chemistry

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. confluore.com [confluore.com]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols: 2-Bromo-3-methylquinoline as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylquinoline is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The quinoline core is a "privileged structure," frequently found in approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 2-position serves as a crucial handle for introducing various molecular fragments through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The methyl group at the 3-position can also influence the steric and electronic properties of the molecule, contributing to target binding and pharmacokinetic profiles.

This document provides detailed application notes on the use of this compound in the development of potential therapeutic agents, along with comprehensive protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in oncology, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines. The primary strategies for derivatizing this scaffold involve palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and amino moieties at the 2-position.

Anticancer Activity

The introduction of substituted aryl groups at the 2-position of the 3-methylquinoline core has led to the discovery of potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR signaling cascades.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 2-substituted-3-methylquinoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 2-Aryl-3-methylquinoline Derivatives

| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | PC3 (Prostate) | >50 | [1] |

| 1b | 4-Methoxyphenyl | PC3 (Prostate) | 45.32 | [1] |

| 1c | 3,4-Methylenedioxyphenyl | PC3 (Prostate) | 34.34 | [1] |

| 1d | 4-Chlorophenyl | PC3 (Prostate) | 31.37 | [1] |

| 1e | Phenyl | HeLa (Cervical) | >50 | [1] |

| 1f | 4-Methoxyphenyl | HeLa (Cervical) | 39.81 | [1] |

| 1g | 3,4-Methylenedioxyphenyl | HeLa (Cervical) | 8.3 | [1] |

| 1h | 4-Chlorophenyl | HeLa (Cervical) | 15.49 | [1] |

Table 2: Cytotoxicity of 2-Amino-3-methylquinoline Derivatives

| Compound ID | Amino Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | Phenylamino | A549 (Lung) | 3.32 | [2][3] |

| 2b | 4-Chlorophenylamino | A549 (Lung) | 4.65 | [2][3] |

| 2c | Phenylamino | MCF-7 (Breast) | 7.71 | [2][3] |

| 2d | 4-Chlorophenylamino | MCF-7 (Breast) | 6.11 | [2][3] |

Signaling Pathways and Mechanism of Action

Several quinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One of the key pathways targeted by quinoline-based compounds is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.

For instance, certain 2-arylquinoline derivatives have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby blocking the pro-survival signals and promoting cancer cell death.[4][5]

Below is a diagram illustrating a plausible mechanism of action for a 2-aryl-3-methylquinoline derivative targeting the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aryl-3-methylquinoline derivative.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions using this compound as the starting material. These protocols are based on established procedures for similar substrates and should be optimized for specific reagents and scales.[3][6][7]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-methylquinolines

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-methylquinoline.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-methylquinolines

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

-

Schlenk tube or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base. Add the anhydrous solvent and stir at room temperature for 10-15 minutes.

-

Reaction Setup: To the catalyst mixture, add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-methylquinoline derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The synthetic accessibility of its derivatives through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse chemical libraries for biological screening. The data and protocols presented herein provide a solid foundation for researchers to explore the rich chemical space around the 3-methylquinoline scaffold and to advance the discovery of new therapeutic agents.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 2-bromo-3-methylquinoline with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[2] The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers. Both traditional copper-cocatalyzed and copper-free conditions are discussed, offering flexibility depending on the specific requirements of the synthesis.

Introduction

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the facile construction of C(sp²)-C(sp) bonds.[3] The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base in an organic solvent.[2] The quinoline moiety is a prevalent scaffold in numerous biologically active compounds and functional materials. The functionalization of the quinoline core, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents and advanced materials. The Sonogashira coupling of this compound provides a direct route to a diverse range of 2-alkynyl-3-methylquinoline derivatives, which are valuable intermediates for further synthetic transformations.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-haloquinolines with various terminal alkynes, based on literature precedents for analogous substrates. These conditions can be used as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 99 | [4] |

| 2 | 4,6-Dibromo-2-(trifluoromethyl)quinoline | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | Dioxane | 100 | 6 | 85 | [4] |

| 3 | 3-Chalcone-2-chloroquinoline | Phenylacetylene | - | CuI (10) | K₂CO₃ | DMSO | 100 | 8 | 85 | [5] |

| 4 | 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 12 | 80 | [6] |

| 5 | 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [7] |

Experimental Protocols